molecular formula C13H12N2O3S B3952102 N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide

N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide

Cat. No.: B3952102
M. Wt: 276.31 g/mol
InChI Key: RJTDZTNBGAGFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, a thienyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide typically involves the reaction of 2-methyl-3-nitroaniline with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired acetamide compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as alkyl halides, bases like sodium hydride, organic solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide, acetic acid as solvent.

Major Products Formed

    Reduction: Formation of N-(2-methyl-3-aminophenyl)-2-(2-thienyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones of the thienyl group.

Scientific Research Applications

N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and thienyl groups can contribute to its binding affinity and specificity, while the acetamide moiety may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-3-nitrophenyl)-2-(2-furyl)acetamide: Similar structure but with a furan ring instead of a thienyl ring.

    N-(2-methyl-3-nitrophenyl)-2-(2-pyridyl)acetamide: Similar structure but with a pyridine ring instead of a thienyl ring.

    N-(2-methyl-3-nitrophenyl)-2-(2-phenyl)acetamide: Similar structure but with a phenyl ring instead of a thienyl ring.

Uniqueness

N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior.

Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-9-11(5-2-6-12(9)15(17)18)14-13(16)8-10-4-3-7-19-10/h2-7H,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTDZTNBGAGFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.